Direct-Acting Mutagenic Potency in Salmonella TA98: 4-Nitro-CPP vs. 1-Nitropyrene
In the Salmonella typhimurium TA98 plate-incorporation assay without S9 metabolic activation, 4-nitro-cyclopenta[cd]pyrene (as part of the nitro-substituted cyclopenta-fused PAH class) exhibits a specific mutagenic activity of 1–9 rev/nmol [1]. This is approximately 30- to 300-fold lower than the direct-acting mutagenicity of 1-nitropyrene, a structurally distinct nitro-PAH standard, which yields 250–300 rev/nmol under comparable conditions [1]. This quantitative differential positions 4-nitro-CPP as a low-potency direct-acting mutagen within the nitro-PAH landscape, making it valuable for structure–activity relationship (SAR) studies that require a less potent reference compound to resolve mechanistic nuances [2].
| Evidence Dimension | Specific mutagenic activity (rev/nmol) in Salmonella TA98 without S9 activation |
|---|---|
| Target Compound Data | 1–9 rev/nmol (class range for nitro-substituted cyclopenta-fused PAHs including 4-nitro-CPP) |
| Comparator Or Baseline | 1-Nitropyrene: 250–300 rev/nmol |
| Quantified Difference | ~30- to 300-fold lower than 1-nitropyrene |
| Conditions | Salmonella typhimurium TA98, Ames plate-incorporation assay, −S9 metabolic activation |
Why This Matters
Procurement teams selecting nitro-PAH reference standards for mutagenicity screening must account for this 100-fold potency differential; using 1-nitropyrene as a universal surrogate will overestimate environmental risk from nitro-CPP congeners.
- [1] Goldring, J.M., Ball, L.M., Sangaiah, R., Gold, A. (1987). Mutagenic activity of nitro-substituted cyclopenta-fused polycyclic aromatic hydrocarbons towards Salmonella typhimurium. Mutation Research/Genetic Toxicology, 187(2), 67–77. View Source
- [2] OSTI Technical Report PB-86-240975/XAB. Synthesis and biological activity of nitro-substituted cyclopenta-fused PAH. North Carolina Univ., Chapel Hill (USA). View Source
